
Methyl 3-bromo-2-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-2-oxopentanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester that is commonly used in organic synthesis due to its reactivity and versatility. This compound is often employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-oxopentanoate can be synthesized through the bromination of methyl 2-oxovalerate. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as methyl tert-butyl ether, and the mixture is stirred at room temperature for 48 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-2-oxopentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of amides or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-2-oxopentanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-bromo-2-oxopentanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive and can participate in various substitution reactions, making the compound a valuable intermediate in organic synthesis. The carbonyl group also plays a crucial role in its reactivity, allowing for reduction and oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-bromo-2-oxopentanoate can be compared with other similar compounds, such as:
Methyl 3-chloro-2-oxopentanoate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
Methyl 3-iodo-2-oxopentanoate: Contains an iodine atom, which makes it more reactive than the brominated version.
Methyl 3-bromo-4-oxopentanoate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
This compound is unique due to its specific reactivity profile, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H9BrO3 |
|---|---|
Molekulargewicht |
209.04 g/mol |
IUPAC-Name |
methyl 3-bromo-2-oxopentanoate |
InChI |
InChI=1S/C6H9BrO3/c1-3-4(7)5(8)6(9)10-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
IIPWPHRHDCHRQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


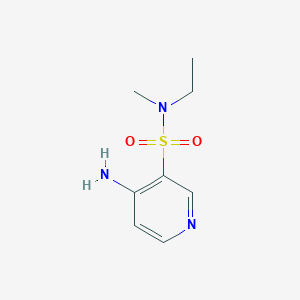
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
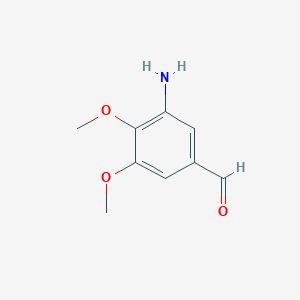
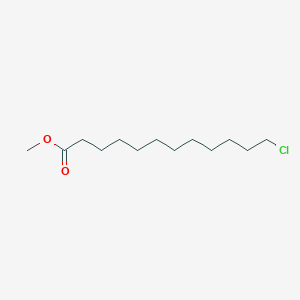
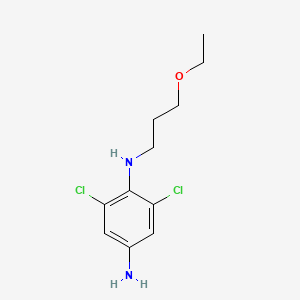
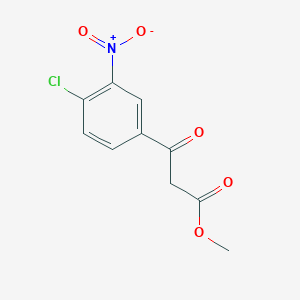
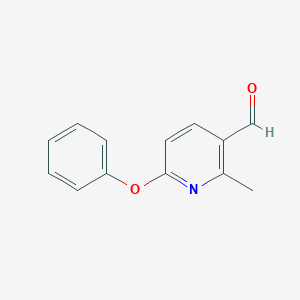
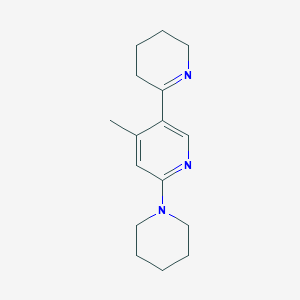




![(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
![tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003345.png)
